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molecular formula C6H4BrN3 B112663 6-Amino-5-bromonicotinonitrile CAS No. 477871-32-2

6-Amino-5-bromonicotinonitrile

Cat. No. B112663
M. Wt: 198.02 g/mol
InChI Key: CKUQTHSGTPGGFK-UHFFFAOYSA-N
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Patent
US08735440B2

Procedure details

Br2 (0.52 mL, 0.01 mol) was added to a solution of 6-aminonicotinonitrile (1.1901 g, 0.01 mol) in AcOH (10 mL) at room temperature. The mixture was stirred at room temperature for 2 h. Then the mixture was concentrated and the residue was purified by flash column chromatography to give the title product (980.0 mg, 49%).
Name
Quantity
0.52 mL
Type
reactant
Reaction Step One
Quantity
1.1901 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
49%

Identifiers

REACTION_CXSMILES
[Br:1]Br.[NH2:3][C:4]1[CH:11]=[CH:10][C:7]([C:8]#[N:9])=[CH:6][N:5]=1>CC(O)=O>[NH2:3][C:4]1[C:11]([Br:1])=[CH:10][C:7]([C:8]#[N:9])=[CH:6][N:5]=1

Inputs

Step One
Name
Quantity
0.52 mL
Type
reactant
Smiles
BrBr
Name
Quantity
1.1901 g
Type
reactant
Smiles
NC1=NC=C(C#N)C=C1
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Then the mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=NC=C(C#N)C=C1Br
Measurements
Type Value Analysis
AMOUNT: MASS 980 mg
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 49.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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